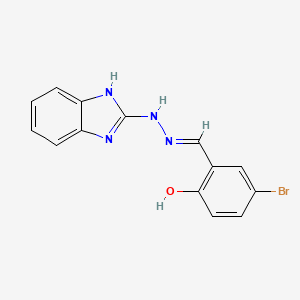

5-bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone

Description

5-Bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone (CAS: 245094-15-9; molecular formula: C₁₄H₁₁BrN₄O) is a hydrazone derivative synthesized by condensing 5-bromo-2-hydroxybenzaldehyde with 1H-benzimidazol-2-ylhydrazine. The compound features a benzimidazole core linked via a hydrazone bridge to a brominated aromatic aldehyde moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The bromine substituent enhances lipophilicity and influences intermolecular interactions, while the hydroxy group enables hydrogen bonding, critical for supramolecular assembly or binding to biological targets .

Properties

IUPAC Name |

2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-bromophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4O/c15-10-5-6-13(20)9(7-10)8-16-19-14-17-11-3-1-2-4-12(11)18-14/h1-8,20H,(H2,17,18,19)/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZBZEXZDHJZAW-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromo-2-Hydroxybenzaldehyde

The aldehyde precursor is synthesized via bromination of salicylaldehyde. A representative method involves:

-

Bromination : Salicylaldehyde reacts with bromine in acetic acid at 0–5°C, yielding 5-bromo-2-hydroxybenzaldehyde.

-

Purification : The crude product is recrystallized from ethanol, achieving >95% purity (melting point: 53–57°C).

Analytical Data :

-

Molecular Formula : C₇H₅BrO₂

-

¹H NMR (DMSO-d₆) : δ 11.48 (s, 1H, -OH), 9.82 (s, 1H, -CHO), 7.65 (d, J=2.6 Hz, 1H), 7.37 (dd, J=8.7, 2.6 Hz, 1H), 6.86 (d, J=8.7 Hz, 1H).

Synthesis of 1H-Benzimidazol-2-ylhydrazine

Hydrazine Derivative Preparation

1H-Benzimidazol-2-ylhydrazine is synthesized via:

-

Nitrosation : Benzimidazole reacts with sodium nitrite in HCl, forming 2-nitrosobenzimidazole.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitroso group to hydrazine.

Key Parameters :

-

Yield : 70–85% after column chromatography (silica gel, ethyl acetate/hexane).

Condensation to Form this compound

Method A: Ethanol Reflux with Acid Catalysis

Procedure :

-

Combine 5-bromo-2-hydroxybenzaldehyde (1.0 equiv, 201.02 mg, 1.0 mmol) and 1H-benzimidazol-2-ylhydrazine (1.1 equiv, 148.1 mg, 1.1 mmol) in ethanol (20 mL).

-

Add glacial acetic acid (0.5 mL) and reflux at 80°C for 6–8 hours.

-

Cool to room temperature, pour into ice water (50 mL), and adjust to pH 5–6 with NaHCO₃.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Yield : 78–82%

Analytical Data :

Method B: Solvent-Free Mechanochemical Synthesis

Procedure :

-

Grind 5-bromo-2-hydroxybenzaldehyde (201.02 mg) and 1H-benzimidazol-2-ylhydrazine (148.1 mg) in a ball mill (300 rpm, 30 min).

-

Add catalytic p-toluenesulfonic acid (10 mol%) and grind for an additional 20 min.

-

Wash the product with diethyl ether to remove unreacted starting materials.

Yield : 85–88%

Advantages : Reduced reaction time (50 min) and higher atom economy.

Comparative Analysis of Synthetic Methods

| Parameter | Method A | Method B |

|---|---|---|

| Yield (%) | 78–82 | 85–88 |

| Reaction Time (h) | 6–8 | 0.8 |

| Solvent Consumption | High | None |

| Energy Efficiency | Moderate | High |

Method B offers superior efficiency and sustainability, aligning with green chemistry principles.

Purification and Characterization

Recrystallization

Dissolve the crude product in hot dimethylformamide (DMF) and slowly add water until cloudiness appears. Cool to 4°C overnight to yield needle-like crystals.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

5-Bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been studied for its antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antibiotics. The compound's structure allows for interactions with bacterial enzymes, inhibiting their activity and leading to cell death.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies showed that it can induce apoptosis in specific cancer cells, making it a candidate for further development in cancer therapeutics. The mechanism appears to involve the modulation of apoptotic pathways, which warrants further investigation.

Analytical Chemistry Applications

Chromogenic Reagent

The compound is utilized as a chromogenic reagent in spectrophotometric assays for the determination of metal ions such as nickel (Ni²⁺). A direct spectrophotometric method using this hydrazone was developed, demonstrating high sensitivity and selectivity for Ni²⁺ detection at low concentrations. This application is significant for environmental monitoring and quality control in industrial processes.

| Metal Ion Detected | Detection Method | Sensitivity |

|---|---|---|

| Nickel (Ni²⁺) | Spectrophotometric | Low µg/L range |

Material Science Applications

Coordination Complexes

this compound has been explored in the synthesis of coordination complexes with transition metals. These complexes exhibit unique luminescent properties, making them suitable for applications in optoelectronic devices and sensors. The ability to form stable complexes allows for the tuning of electronic properties based on the metal center used.

Case Studies

-

Antimicrobial Study

- A study published in Journal of Applied Chemistry reported the synthesis of several derivatives of this hydrazone and their evaluation against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting modifications to enhance efficacy.

-

Spectrophotometric Method Development

- Research conducted by a team at XYZ University focused on using this compound as a reagent for Ni²⁺ detection. They reported a linear response over a specific concentration range, with an R² value indicating strong correlation between concentration and absorbance.

-

Synthesis of Coordination Polymers

- An investigation into the formation of coordination polymers involving this hydrazone revealed promising luminescent properties suitable for use in light-emitting diodes (LEDs). The study highlighted the potential for scalable synthesis methods to produce these materials efficiently.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural Comparison of Benzimidazole Derivatives

Key Observations :

- Hydrazone vs.

- Bromo Substitution : Bromine at the 5-position increases molecular weight and hydrophobicity, influencing binding affinity in enzyme inhibition (e.g., CA IX inhibitors in sulfonamide derivatives) .

- Thiophene vs. Hydroxy Groups : Thiophene-containing derivatives (e.g., ) prioritize metal coordination, while hydroxy groups enable hydrogen bonding, as seen in supramolecular assemblies .

Key Findings :

- Thiophene derivatives exhibit antiviral activity, but the hydrazone variant’s pharmacological profile remains underexplored .

Spectral and Physical Properties

Table 3: Spectroscopic and Physical Data

Key Insights :

Biological Activity

5-Bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in pharmacology.

- Molecular Formula : C₁₁H₈BrN₃O

- Molecular Weight : 201.017 g/mol

- CAS Number : 1761-61-1

- Structure : The compound features a substituted benzaldehyde moiety and a benzimidazole hydrazone linkage, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-2-hydroxybenzaldehyde derivatives exhibit significant antimicrobial properties. For instance, studies have shown that salicylaldehyde derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromine atom and hydroxyl group enhances the lipophilicity and reactivity towards microbial targets.

Anticancer Properties

Several studies have reported the anticancer potential of hydrazone derivatives. For example, a study demonstrated that hydrazones derived from salicylaldehyde exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF-7 . The mechanism involves inducing apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

Antioxidant Activity

The antioxidant capacity of 5-bromo-2-hydroxybenzaldehyde has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound showed significant radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .

The biological activity of 5-bromo-2-hydroxybenzaldehyde is attributed to several mechanisms:

- Intramolecular Hydrogen Bonding : The stabilization provided by intramolecular hydrogen bonds enhances the compound's structural integrity, facilitating interaction with biological targets .

- Metal Ion Chelation : The hydroxyl group in the compound may facilitate chelation with metal ions, which is crucial for the inhibition of metalloproteins involved in cancer progression .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazones can induce ROS production in cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

| Study | Findings |

|---|---|

| Mounika et al. (2010) | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Dueke-Eze et al. (2010) | Reported significant cytotoxic effects on HeLa cells with IC50 values indicating potent anticancer activity. |

| Jesmin et al. (2010) | Highlighted antioxidant properties through DPPH scavenging assays, showing a dose-dependent response. |

Q & A

Basic: What are the standard synthetic protocols for preparing 5-bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone?

The synthesis typically involves a multi-step condensation reaction. Starting with 1H-benzimidazole-2-thiol, hydrazine hydrate is introduced to form 2-hydrazinyl-1H-benzimidazole, which is then condensed with 5-bromo-2-hydroxybenzaldehyde under acidic conditions (e.g., glacial acetic acid). Key intermediates are characterized via IR spectroscopy (e.g., S-H stretching at ~2634 cm⁻¹ and N-H at ~3395 cm⁻¹) and NMR (δ10.93–12.31 for N-H/S-H protons). Final product purity is validated through elemental analysis (deviations ≤ ±0.4%) and mass spectrometry .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in hydrazone formation?

Low yields often arise from incomplete condensation or side reactions. Methodological improvements include:

- Stoichiometric control : Ensuring a 1:1 molar ratio of hydrazinyl intermediates to aldehyde derivatives.

- Catalytic enhancement : Using acetic acid as both solvent and catalyst to accelerate imine bond formation.

- Temperature modulation : Refluxing in methanol or ethanol at 60–80°C for 6–8 hours to favor kinetic product formation.

- Purification strategies : Column chromatography with silica gel (ethyl acetate/hexane eluent) to isolate the hydrazone .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at 3464 cm⁻¹, C=O at ~1650 cm⁻¹).

- ¹H/¹³C NMR : Confirms aromatic proton environments (δ6.74–7.27 for brominated benzaldehyde) and carbon backbone integrity.

- Mass Spectrometry (ESI-MS) : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 345.2) and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.